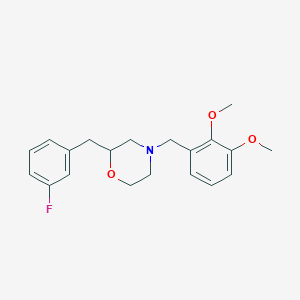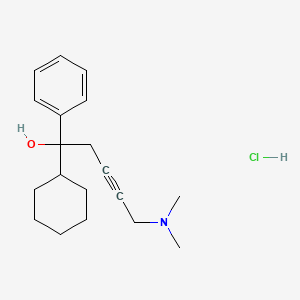
4-(2,3-dimethoxybenzyl)-2-(3-fluorobenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dimethoxybenzyl)-2-(3-fluorobenzyl)morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DF-Morpholine and has a molecular formula of C21H24FNO2. DF-Morpholine is a morpholine derivative that has been synthesized through various methods, and its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
DF-Morpholine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DF-Morpholine has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DF-Morpholine has been shown to exhibit potent antifungal activity against various fungal strains.
Mechanism of Action
The mechanism of action of DF-Morpholine is not fully understood. However, studies have shown that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. DF-Morpholine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
DF-Morpholine has been shown to exhibit potent antitumor, antifungal, and neuroprotective activities. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DF-Morpholine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
DF-Morpholine has several advantages for lab experiments, including its potent activity against various cancer cell lines and fungal strains, its neuroprotective activity, and its ability to inhibit the activity of various enzymes involved in the pathogenesis of neurodegenerative disorders. However, DF-Morpholine also has limitations, including its potential toxicity and its limited solubility in water.
Future Directions
DF-Morpholine has great potential for further research and development. Future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of DF-Morpholine and its potential applications in the treatment of various diseases. Furthermore, studies could investigate the potential toxicity of DF-Morpholine and its effects on the environment.
Synthesis Methods
DF-Morpholine can be synthesized through various methods, including the reaction of 3-fluorobenzylamine with 2,3-dimethoxybenzaldehyde in the presence of morpholine and a catalytic amount of acetic acid. This reaction results in the formation of DF-Morpholine with a yield of up to 85%. Another method involves the reaction of 3-fluorobenzylamine with 2,3-dimethoxybenzaldehyde in the presence of morpholine and a catalytic amount of p-toluenesulfonic acid. This method results in the formation of DF-Morpholine with a yield of up to 90%.
properties
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methyl]-2-[(3-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c1-23-19-8-4-6-16(20(19)24-2)13-22-9-10-25-18(14-22)12-15-5-3-7-17(21)11-15/h3-8,11,18H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDQVTJVJOZXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxybenzyl)-2-(3-fluorobenzyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)

![N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6120355.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)
![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6120378.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B6120395.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6120401.png)
![N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6120405.png)
